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Compound of Interest

Compound Name:

4-(1-

Piperidylmethyl)phenylboronic

Acid

Cat. No.: B176246 Get Quote

CAS Number: 1200434-84-9

Disclaimer: Publicly available, peer-reviewed data specifically for 4-(1-
Piperidylmethyl)phenylboronic Acid (CAS 1200434-84-9) is limited. This guide is therefore

based on the established chemical properties, synthetic methodologies, and biological activities

of the broader class of N-substituted aminomethylphenylboronic acids and related

phenylboronic acid derivatives. The experimental protocols and potential applications described

herein are representative and may require optimization for this specific compound.

Introduction
4-(1-Piperidylmethyl)phenylboronic Acid is a member of the versatile class of organoboron

compounds. Phenylboronic acids are widely utilized in organic synthesis, most notably in the

palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon

bonds. Furthermore, the boronic acid moiety can engage in reversible covalent interactions

with diols, a property that has been exploited in the development of sensors and drug delivery

systems. The presence of the piperidylmethyl substituent introduces a basic nitrogen atom,

which can influence the compound's solubility, pharmacokinetic properties, and potential

biological targets. This guide provides a comprehensive overview of the chemical

characteristics, a plausible synthetic route, and potential biological applications of this

compound, supported by detailed, representative experimental protocols.
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Chemical and Physical Properties
A summary of the key chemical and physical properties for 4-(1-
Piperidylmethyl)phenylboronic Acid is presented in Table 1. Please note that some of these

values are predicted.

Property Value

CAS Number 1200434-84-9

Molecular Formula C₁₂H₁₈BNO₂

Molecular Weight 219.09 g/mol

Predicted Boiling Point 368.2 ± 44.0 °C

Predicted Density 1.13 ± 0.1 g/cm³

Physical Form Solid

Storage 2-8°C, inert atmosphere

Synthesis
A plausible synthetic route for 4-(1-Piperidylmethyl)phenylboronic Acid involves the Suzuki-

Miyaura cross-coupling reaction. A general workflow for such a synthesis is depicted below.
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4-(Bromomethyl)phenylboronic acid pinacol ester

Reaction Mixture

Piperidine Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Stirring at Room Temperature

Work-up and Purification

4-(1-Piperidylmethyl)phenylboronic acid pinacol ester

Hydrolysis (e.g., aqueous acid)

4-(1-Piperidylmethyl)phenylboronic Acid
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Caption: Plausible synthetic workflow for 4-(1-Piperidylmethyl)phenylboronic Acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general representation for the synthesis of biaryl compounds and would need

to be adapted for the specific synthesis of the title compound.

Materials:
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Aryl halide (e.g., 4-iodoanisole)

Phenylboronic acid (1.5 equivalents)

Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol%)

Potassium carbonate (K₂CO₃, 2.0 equivalents)

Dimethylformamide (DMF)

Procedure:

To a microwave-safe vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol),

Pd/C (15 mg), and K₂CO₃ (2.0 mmol).

Add DMF (8 mL) to the vial.

Seal the vial and place it in a domestic microwave oven adapted for synthesis.

Irradiate the reaction mixture for a specified time (e.g., 30-90 minutes) with refluxing under

air.

After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered to

remove the catalyst.

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel.

Potential Biological Applications and Mechanisms
of Action
Phenylboronic acid derivatives have emerged as promising scaffolds in drug discovery due to

their ability to act as inhibitors of various enzymes, particularly serine proteases.

Enzyme Inhibition
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Boronic acids can act as transition-state analogs, forming a reversible covalent bond with the

catalytic serine residue in the active site of serine proteases. This interaction can lead to potent

inhibition of the enzyme's activity. A well-studied example is the inhibition of β-lactamases,

enzymes that confer bacterial resistance to β-lactam antibiotics.

Bacterial Cell
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Enzyme-Inhibitor Complex
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Caption: Mechanism of serine β-lactamase inhibition by a boronic acid derivative.

Representative Enzyme Inhibition Data
The following table presents representative inhibition data for phenylboronic acid derivatives

against AmpC β-lactamase, a class C serine protease. This data is intended to be illustrative of

the potential potency of this class of compounds.

Compound Kᵢ (nM) for AmpC β-lactamase

Benzo[b]thiophene-2-boronic acid 27[1]

m-Aminophenylboronic acid
Not specified, but used as a basis for inhibitor

design[1]

3-Azidomethylphenyl boronic acid 700[2]

Experimental Protocol: Enzyme Inhibition Assay
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This protocol provides a general method for assessing the inhibitory activity of a compound

against a serine protease like β-lactamase.

Materials:

Purified enzyme (e.g., KPC-2, GES-5, or AmpC β-lactamase)

Test compound (4-(1-Piperidylmethyl)phenylboronic Acid) dissolved in DMSO

Phosphate buffer (e.g., 50 mM PB + 50 mM KCl at pH 7.4)

Substrate (e.g., nitrocefin)

96-well microplate

Spectrophotometer

Procedure:

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

Perform serial dilutions of the test compound in the assay buffer to achieve a range of

concentrations (e.g., 1 µM to 200 µM).

In a 96-well plate, add the enzyme solution to each well.

Add the different concentrations of the test compound to the wells. Include a control with

DMSO only.

Pre-incubate the enzyme and inhibitor for a defined period.

Initiate the reaction by adding the substrate (nitrocefin) to each well.

Monitor the hydrolysis of nitrocefin by measuring the absorbance at 485 nm over time using

a spectrophotometer.

Calculate the initial reaction rates and determine the half-maximal inhibitory concentration

(IC₅₀) value by plotting the percentage of inhibition against the compound concentration.
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Cytotoxicity Assessment
It is crucial to evaluate the cytotoxic potential of any new chemical entity intended for

therapeutic use. Standard in vitro assays can determine the compound's effect on cell viability.

Cell Seeding
(e.g., 5,000-10,000 cells/well)

24h Incubation
(Cell Attachment)

Treatment with Serial Dilutions of Test Compound

Incubation
(e.g., 24, 48, 72 hours)

Cytotoxicity Assay
(e.g., MTT, SRB)

Absorbance Measurement

Data Analysis
(% Cell Viability, IC₅₀ Determination)
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Caption: General workflow for in vitro cytotoxicity testing.[3]
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Representative Cytotoxicity Data
The following table provides hypothetical IC₅₀ values to illustrate how data from cytotoxicity

assays are typically presented.

Cell Line Compound IC₅₀ (µM) after 48h

MCF-7 (Breast Cancer)
Representative Phenylboronic

Acid
15.2

A549 (Lung Cancer)
Representative Phenylboronic

Acid
22.8

HeLa (Cervical Cancer)
Representative Phenylboronic

Acid
18.5

Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

Cancer cell lines (e.g., MCF-7, A549, HeLa)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Test compound

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO)

96-well flat-bottom sterile microplates

Procedure:

Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours

to allow for attachment.[3]
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Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate

for the desired exposure time (e.g., 48 hours).[3]

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing

for the formation of formazan crystals.[3]

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC₅₀ value from the dose-response curve.

Conclusion
4-(1-Piperidylmethyl)phenylboronic Acid is a chemical entity with significant potential in both

synthetic chemistry and medicinal research. Its utility in Suzuki-Miyaura cross-coupling

reactions makes it a valuable building block for the synthesis of complex organic molecules.

Furthermore, based on the known activities of related phenylboronic acid derivatives, it is a

candidate for investigation as an enzyme inhibitor, particularly against serine proteases. The

provided protocols offer a foundation for the synthesis, and biological evaluation of this and

similar compounds. Further research is warranted to elucidate the specific biological activities

and mechanisms of action of 4-(1-Piperidylmethyl)phenylboronic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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